molecular formula C37H46O10 B026138 Cuspidatin C CAS No. 18457-46-0

Cuspidatin C

Cat. No.: B026138
CAS No.: 18457-46-0
M. Wt: 650.8 g/mol
InChI Key: MIJTXBNFQDJTPL-FOCLMDBBSA-N
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Description

Contextualization within Natural Product Research

The investigation of natural products like Cuspidatin C is a significant area of research aimed at identifying bioactive compounds with potential therapeutic applications. This involves the isolation, identification, characterization, and study of the functions of these compounds. nih.govnih.gov Research trends in this field also involve predicting potential applications using tools like molecular docking and bioinformatics. nih.gov

Elucidation of Nomenclature and Chemical Classification for "Cuspidatin" Entities

The term "Cuspidatin" has been used in scientific literature to refer to several different compounds, leading to potential confusion. It is crucial to differentiate these entities based on their chemical structures and origins.

This compound is classified as a naturally occurring flavonoid. biosynth.com It is typically isolated from certain medicinal plants, particularly from the roots of herbal species known for their diverse bioactive constituents. biosynth.com The chemical structure of this compound is distinct from other compounds also referred to as "Cuspidatin". Its reported CAS number is 18457-46-0. biosynth.comchemblink.com

Several other compounds have been referred to as "Cuspidatin", which are chemically unrelated to the flavonoid this compound.

An alkaloid named Cuspidatin has been isolated from the bark of Antidesma cuspidatum, a tropical plant belonging to the Phyllanthaceae family. researchgate.netresearchgate.netacgpubs.orgacgpubs.org This alkaloid has a different chemical structure compared to the flavonoid this compound. Research on this alkaloid from Antidesma cuspidatum has included investigations into its potential cytotoxic activity. researchgate.netresearchgate.netacgpubs.orgacgpubs.org

Another compound referred to as Cuspidatin is a seco-benzyltetrahydroisoquinoline alkaloid found in Piper fimbriulatum. nih.govresearchgate.netnih.govbiorxiv.org This alkaloid was reported in a study investigating the alkaloid diversity of Piper fimbriulatum. nih.govnih.govbiorxiv.org Like the alkaloid from Antidesma cuspidatum, its chemical structure is distinct from the flavonoid this compound.

In some scientific contexts, "Cuspidatin" is listed as a synonym for Resveratrol (B1683913). nih.govatamanchemicals.comechemi.comguidechem.comarctomsci.com Resveratrol is a stilbenoid, a type of natural phenol (B47542) or polyphenol, with a chemical structure of 3,5,4'-trihydroxystilbene. nih.govatamanchemicals.comechemi.comguidechem.comarctomsci.comwikipedia.orgdrugbank.comscbt.comguidetopharmacology.orgfishersci.atuni.lunih.govflybase.orgncats.iopharmacompass.com It is found in various plants, including grapes, berries, and peanuts. nih.govatamanchemicals.comguidechem.comwikipedia.orgfishersci.at While both this compound (flavonoid) and Resveratrol (stilbenoid) are natural polyphenols, they belong to different chemical classes and have distinct structures.

Here is a table summarizing the different compounds referred to as "Cuspidatin":

Compound NameChemical ClassificationSource PlantNotes
This compoundFlavonoidCertain medicinal plantsFocus of this article
"Cuspidatin" (Alkaloid)AlkaloidAntidesma cuspidatumSeco-benzyltetrahydroisoquinoline alkaloid
"Cuspidatin" (Alkaloid)AlkaloidPiper fimbriulatumSeco-benzyltetrahydroisoquinoline alkaloid
"Cuspidatin" (Synonym)StilbenoidSynonym for Resveratrol3,5,4'-trihydroxystilbene

Properties

IUPAC Name

(7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJTXBNFQDJTPL-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420054
Record name Cuspidatin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18457-46-0
Record name Cuspidatin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Findings on Cuspidatin C Flavonoid

Botanical Sources and Distribution

This compound is a member of the stilbenoid family, a class of polyphenolic compounds that function as phytoalexins, providing plants with defense against pathogens. The distribution of these compounds, including resveratrol (B1683913) oligomers like this compound, is concentrated in specific plant families and tissues.

The primary sources of stilbene (B7821643) oligomers are found within the Vitaceae (grapevine family) and Leguminosae (legume family). The roots and woody tissues of these plants are particularly rich in these compounds, where they play a role in preventing rot. mdpi.com While research on this compound specifically is limited, its structural relatives have been extensively isolated from these sources.

Key botanical sources for related stilbene oligomers include:

Parthenocissus species: Commonly known as Boston Ivy or Virginia Creeper, plants from this genus are a significant source. The name "Cuspidatin" itself suggests an origin from a species such as Parthenocissus cuspidata or its synonym Parthenocissus tricuspidata. Stilbene oligomers are known to be present in the stems and roots of these plants. researchgate.net

Vitis species: The roots, canes, and wood of grapevines (Vitis vinifera, Vitis amurensis) are well-documented sources of a diverse array of stilbenes, from monomers like resveratrol to complex oligomers. mdpi.com The degree of oligomerization often increases from the leaves and stems to the root system. mdpi.com

Sophora species: The roots of medicinal plants like Sophora davidii and Sophora moorcroftiana have been found to contain various resveratrol oligomers. nih.govresearchgate.net

Table 1: Primary Botanical Sources of Related Stilbene Oligomers
Plant GenusCommon NamePrimary Plant Part
ParthenocissusBoston Ivy / Virginia CreeperStems, Roots researchgate.net
VitisGrapevineRoots, Wood, Canes mdpi.com
Sophora(Varies)Roots nih.govresearchgate.net

Beyond the primary sources, stilbene oligomers have been identified in other plant families. Notably, resveratrol tetramers, the specific class to which this compound belongs, have been isolated from the Japanese sedge "birodo-suge" (Carex fedia var. miyabei). researchgate.net The Carex genus is vast, with over 2,000 species of sedges, and represents a potential, though less explored, source of these compounds. wikipedia.orgyoutube.com

Extraction Techniques

The initial step in isolating this compound involves extracting it from the raw plant material. This is typically achieved through solid-liquid extraction using organic solvents.

Solvent-based extraction is a foundational technique for obtaining bioactive compounds from plant matrices. nih.gov The choice of solvent is critical and is based on the polarity of the target compound. For stilbenoids, which are polyphenolic, polar solvents are effective. nih.gov

Maceration: This is a common and straightforward method where the dried and powdered plant material (e.g., roots or stems) is soaked in a suitable solvent for an extended period, often for 48 to 72 hours, with constant agitation. nih.govresearchgate.net

Solvent Selection: Ethanol (B145695) and methanol (B129727) are frequently used solvents for extracting stilbenoids due to their ability to effectively dissolve these polyphenolic compounds. nih.gov Mixtures of ethanol or methanol with water (e.g., 70-80% ethanol) are also commonly employed. researchgate.net For more lipophilic compounds, dichloromethane (B109758) may be used. nih.gov

Table 2: Common Solvents for Stilbenoid Extraction
SolventTypeRationale
MethanolPolar ProticHigh efficacy for extracting polyphenols. nih.gov
EthanolPolar ProticEffective and less toxic than methanol, often used in hydroalcoholic solutions. nih.govresearchgate.net
Ethyl Acetate (B1210297)Polar AproticUsed for extracting moderately polar compounds and for liquid-liquid partitioning. nih.gov

After the extraction period, the solid plant material is separated from the liquid solvent, which now contains the dissolved phytochemicals.

Filtration: The mixture is first filtered to remove solid plant debris.

Solvent Evaporation: The resulting filtrate is then concentrated under reduced pressure, typically using a rotary evaporator. researchgate.net This step removes the bulk of the solvent, yielding a concentrated crude extract. This extract is a complex mixture of various compounds from which this compound must be further separated. nih.gov

Chromatographic Separation Methods

Chromatography is an indispensable technique for separating individual compounds from a complex mixture. nih.gov The isolation of a pure compound like this compound from a crude plant extract typically requires a multi-step chromatographic strategy that leverages differences in the polarity and affinity of the molecules for various stationary and mobile phases.

The general workflow involves an initial, low-resolution separation to create simplified fractions, followed by a high-resolution purification step.

Column Chromatography (CC): The crude extract is first subjected to column chromatography over a stationary phase like silica (B1680970) gel. The extract is loaded onto the top of the column, and a series of solvents (mobile phase) with increasing polarity are passed through it. This process separates the crude extract into several fractions with reduced complexity.

High-Performance Liquid Chromatography (HPLC): The fractions containing the stilbene oligomers are further purified using preparative or semi-preparative HPLC. nih.gov This technique offers much higher resolution. For stilbenoids, a reverse-phase (RP) column is typically used. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. The pure compound is collected as it exits the detector. nih.govnih.gov

Table 3: Typical HPLC Parameters for Stilbene Oligomer Separation
ParameterDescriptionCommon Example
TechniqueHigh-Performance Liquid ChromatographyPreparative or Semi-Preparative Reverse-Phase (RP) HPLC nih.gov
Stationary Phase (Column)The solid material within the column that interacts with the compounds.C18 (Octadecyl-silica) sielc.com
Mobile PhaseThe solvent that moves the compounds through the column.A gradient mixture of Acetonitrile (B52724) (or Methanol) and Water, often with a small amount of Formic Acid. researchgate.netsielc.com
DetectionMethod for observing the compounds as they elute.Photodiode Array (PDA) or UV detector (at ~310-320 nm). mdpi.comnih.gov

Column Chromatography Techniques (e.g., Silica Gel, PTLC)

Column chromatography is a foundational technique for the purification of natural products, including this compound. It operates on the principle of separating compounds based on their differential adsorption to a solid stationary phase while being moved by a liquid mobile phase.

Silica Gel Column Chromatography:

Silica gel, a polar adsorbent, is widely used for the fractionation of plant extracts containing stilbenoids. acs.orgmdpi.com In a typical procedure, a crude or partially purified extract is loaded onto a column packed with silica gel. The separation is then achieved by eluting the column with a solvent system of increasing polarity. Nonpolar compounds elute first, followed by compounds of increasing polarity.

For the isolation of stilbene glucosides like this compound from sources such as Polygonum cuspidatum, a common approach involves initial extraction with a solvent like methanol or ethyl acetate. This extract is then subjected to silica gel column chromatography. acs.orgnih.gov A gradient elution is often employed, starting with a nonpolar solvent and gradually increasing the proportion of a more polar solvent. For example, a gradient of chloroform-methanol has been successfully used to separate various stilbene glucosides. acs.org Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the target compound. acs.org

Preparative Thin Layer Chromatography (PTLC):

Preparative Thin Layer Chromatography is a variation of TLC used to purify small quantities of material (typically <100 mg). nih.govyoutube.com It utilizes a thicker layer of adsorbent (e.g., silica gel) on a glass or plastic plate. nih.gov The crude sample is applied as a continuous band near the bottom of the plate, which is then developed in a chamber containing a suitable solvent system. youtube.com After development, the separated bands of compounds are visualized (commonly under UV light). The band corresponding to the desired compound is physically scraped from the plate. The pure compound is then recovered by washing the scraped adsorbent with a polar solvent. youtube.com This method is particularly useful for separating compounds with very similar retention factors that are difficult to resolve by standard column chromatography. nih.gov

Table 1: Example Parameters for Column Chromatography of Stilbenoids

Parameter Description Source
Stationary Phase Silica Gel (100-200 mesh or 300-400 mesh for flash) acs.orggoogle.com
Mobile Phase Gradient of Chloroform/Methanol (e.g., from 30:1 to 1:1) acs.org
Sample Loading Dry or wet loading of the crude extract google.com
Fraction Analysis Thin Layer Chromatography (TLC), HPLC acs.org
PTLC Loading 10-90 mg depending on separation difficulty youtube.com
PTLC Recovery Scraping the silica band and eluting with a polar solvent like ethyl acetate youtube.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential tool for the final purification and analysis of this compound, offering high resolution and sensitivity. Preparative HPLC is capable of yielding compounds with very high purity (>95%). nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for stilbenoid separation. In this technique, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. A gradient elution is commonly performed by starting with a high proportion of an aqueous solvent (often with a small amount of acid, like acetic or phosphoric acid, to improve peak shape) and gradually increasing the concentration of an organic solvent such as acetonitrile or methanol. google.commdpi.comnih.gov

For instance, the purification of stilbene glucosides from Polygonum cuspidatum has been achieved using semipreparative RP-HPLC columns. acs.orgnih.gov The fractions obtained from initial column chromatography are further purified using this method to isolate individual compounds like resveratroloside (B192260) and piceid, which are structurally related to this compound. acs.org

Table 2: Typical HPLC Conditions for Stilbene Glucoside Analysis

Parameter Description Source
Stationary Phase Reversed-phase C18 (RP-C18), 5 µm particle size google.comnih.gov
Column Analytical (e.g., 250 x 4.6 mm) or Semipreparative mdpi.comnih.gov
Mobile Phase Gradient of Acetonitrile and acidified water (e.g., pH 3 with ammonium (B1175870) acetate or 5% acetic acid) mdpi.comnih.gov
Flow Rate Typically 1.0 mL/min for analytical scale mdpi.com
Detection UV detector, commonly at wavelengths of 220-320 nm acs.org
Purity Achieved >95% nih.gov

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure from a gas source (like nitrogen or air) to force the mobile phase through the column more quickly. This technique significantly reduces purification time compared to traditional gravity-fed column chromatography. It is essentially an air-pressure driven version of medium-pressure liquid chromatography.

The stationary phase is typically silica gel of a smaller particle size (e.g., 230-400 mesh) than that used in gravity chromatography, which allows for higher resolution. researchgate.net Flash chromatography is highly suitable for the routine purification of phytopharmaceuticals from plant extracts and can be used as an intermediate purification step before final polishing with HPLC.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size or hydrodynamic volume. nih.govwikipedia.org The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. nih.govwikipedia.org

This technique is a non-adsorptive method, which is advantageous for preserving the biological activity of sensitive molecules. youtube.com SEC is typically used as a final "polishing" step in a purification workflow to separate monomers from aggregates or to perform buffer exchange and desalting. nih.govyoutube.com The media used, such as dextran, agarose, or polyacrylamide polymers, are chosen based on the molecular weight range of the compounds to be separated. youtube.comnih.gov While specific applications for this compound are not prominently documented, SEC is a standard technique for purifying biomolecules and could be applied to separate this compound from other glycosides or contaminants of significantly different molecular sizes. nih.gov

Ion Exchange Chromatography (IEC)

Ion Exchange Chromatography (IEC) separates molecules based on their net surface charge. mdpi.commdpi.com The stationary phase is a resin that has covalently attached charged functional groups. In cation exchange chromatography, the resin is negatively charged and binds positively charged molecules (cations). phenomenex.com Conversely, in anion exchange chromatography, the resin is positively charged and binds negatively charged molecules (anions). youtube.com

Bound molecules are typically eluted by increasing the ionic strength (salt concentration) or by changing the pH of the mobile phase. mdpi.comyoutube.com While stilbenoids like this compound are not proteins, they possess hydroxyl groups that can be ionized depending on the pH. This property could potentially be exploited for separation using IEC. For instance, at a pH above the pKa of its phenolic hydroxyl groups, this compound would carry a net negative charge and could be retained on an anion exchange column. IEC is often used as an intermediate purification step and can provide an orthogonal separation mechanism to reversed-phase or normal-phase chromatography. youtube.comresearchgate.net An ion-exchange mode can also be created in countercurrent chromatography by adding an ionic displacer to the mobile phase and an ionic retainer to the stationary phase. nih.gov

Non-Chromatographic Purification Strategies

While chromatography is the dominant method for purification, some non-chromatographic techniques can be employed, often as initial or final steps.

Solvent Extraction and Partitioning: Liquid-liquid extraction is a fundamental step used to perform an initial crude fractionation of plant extracts based on the polarity of the constituents. For example, an aqueous plant extract can be partitioned with a series of immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). Stilbenoids will distribute between the phases based on their polarity. This method was used in the purification of resveratrol from Polygonum cuspidatum, where filtering and liquid-liquid extraction were key steps. nih.govresearchgate.netnih.gov

Crystallization: Crystallization is a powerful technique for the final purification step, provided a suitable solvent or solvent mixture can be found from which the compound will crystallize in high purity. This method can be highly effective for obtaining a final product of medicinal-grade purity. A method for preparing high-purity resveratrol from Polygonum cuspidatum involved a final recrystallization step. google.com Similarly, a non-chromatographic method for isolating pinostrobin, a flavonoid, relied on extraction and subsequent crystallization, achieving a purity of ≥ 99%.

Selective Precipitation

Selective precipitation is a crucial initial step in the purification of this compound, aimed at the bulk separation of compounds based on their differential solubility in various solvents. This technique is effective in removing a significant portion of undesirable compounds, thereby enriching the extract in the target stilbenoids.

The process typically begins with a crude extract obtained by reflux extraction of the powdered plant material with a solvent such as 95% ethanol. nih.govresearchgate.netnih.gov This initial extraction yields a complex mixture containing this compound, along with its glycoside forms and other related compounds.

Subsequent selective precipitation steps involve the use of solvents of varying polarities. For instance, the ethanolic extract can be concentrated and then partitioned with different solvents. A common strategy involves a liquid-liquid extraction where the crude extract is partitioned between an aqueous phase and an immiscible organic solvent like ethyl acetate. nih.gov Stilbenoids, including this compound, tend to have moderate polarity and will preferentially partition into the ethyl acetate layer, leaving more polar compounds such as sugars and some glycosides in the aqueous layer.

Further refinement can be achieved by altering the pH of the solution. Adjusting the pH can change the ionization state of phenolic compounds like this compound, thereby altering their solubility and allowing for their precipitation while other compounds remain in solution.

A generalized scheme for selective precipitation is outlined in the table below, based on methodologies used for resveratrol and other stilbenoids from Polygonum cuspidatum. nih.govgoogle.com

StepSolvent/ReagentPurposeExpected Outcome
195% EthanolInitial extraction of a broad range of phytochemicals.Crude extract containing this compound, polydatin, resveratrol, emodin, etc. nih.govresearchgate.net
2Water and Ethyl AcetateLiquid-liquid extraction to separate compounds based on polarity.This compound and other stilbenoids concentrated in the ethyl acetate phase.
3pH adjustment (e.g., acidification)To precipitate phenolic compounds by reducing their solubility.Precipitation of a stilbenoid-rich fraction.
4Cold Solvent (e.g., cooled ethanol)To crystallize the target compound from the enriched fraction.Formation of crude crystals of the stilbenoid mixture.

Ultrafiltration and Membrane-Based Separations

Ultrafiltration (UF) is a pressure-driven membrane separation technique that fractionates molecules based on their size and molecular weight. mdpi.comoeno-one.eunih.gov In the context of purifying this compound, UF is employed to separate it from high-molecular-weight compounds like proteins and polysaccharides, as well as from very low-molecular-weight substances such as salts and simple sugars. mdpi.comnih.gov

The crude or partially purified extract is passed through a series of membranes with different molecular weight cut-offs (MWCO). For instance, an initial filtration with a larger pore size membrane (e.g., 10 kDa) can remove large macromolecules. mdpi.com The permeate from this step, containing this compound and other smaller molecules, can then be subjected to a second filtration with a tighter membrane (e.g., 1 kDa) to retain the stilbenoids while allowing smaller impurities to pass through. oeno-one.eu

The efficiency of UF can be influenced by several factors, including the transmembrane pressure, feed flow rate, and the chemical nature of the membrane material. mdpi.com The selection of appropriate membranes and operating conditions is critical to maximize the recovery and purity of this compound.

A study on the fractionation of phenolic compounds from grape pomace extract provides a relevant model for the potential application of ultrafiltration in this compound purification. oeno-one.eu

Membrane MWCOOperating PressureKey FindingsReference
100 kDaNot specifiedEffective in retaining proteins and polysaccharides. oeno-one.eu
20 kDaNot specifiedShowed good separation of phenolic compounds from pectin (B1162225) fractions. oeno-one.eu
1 kDaNot specifiedSuccessful in separating different classes of phenolic compounds. oeno-one.eu
10 kDa & 1 kDa0.2-0.4 MPaHighest concentration factor for total polyphenols obtained with the 10 kDa membrane at a volume reduction ratio of 6. mdpi.com

Affinity-Based Purification

Affinity chromatography is a highly selective purification technique that relies on the specific, reversible interaction between a target molecule and a ligand immobilized on a chromatographic matrix. thermofisher.comyoutube.com For the purification of this compound, this method can be adapted by using ligands that have a high affinity for stilbenoids.

One approach involves the use of macroporous adsorption resins. researchgate.net These resins have a high surface area and can selectively adsorb molecules from a solution based on their chemical structure and polarity. Different types of resins (e.g., nonpolar, weakly polar, polar) can be screened to find the one with the optimal adsorption and desorption characteristics for this compound. The crude extract is loaded onto a column packed with the selected resin. After washing away unbound impurities, the adsorbed compounds, including this compound, are eluted using a suitable solvent, often an ethanol-water mixture of a specific concentration. researchgate.net

Another more specific affinity-based method could involve immobilizing a known binding partner of this compound onto the chromatography matrix. For example, since stilbenoids are known to interact with certain proteins, a column with an immobilized target protein could potentially be used to specifically capture this compound from a complex mixture. nih.gov Elution would then be achieved by changing the buffer conditions to disrupt the binding interaction. thermofisher.com

The following table summarizes the principles of affinity-based purification relevant to stilbenoids.

Affinity MatrixPrinciple of SeparationElution StrategyPotential Application for this compound
Macroporous Adsorption Resin (e.g., XAD series, Amberlite)Differential adsorption based on polarity and molecular structure. researchgate.netGradient elution with ethanol-water mixtures.Separation of this compound from more polar or less polar impurities.
Immobilized ResveratrolCompetitive binding for target proteins. nih.govElution with a solution of free resveratrol or by changing pH/ionic strength.To isolate proteins that bind to stilbenoids, which could be reversed to isolate the stilbenoid.
Immobilized Target ProteinSpecific binding of this compound to its biological target.Altering buffer pH, ionic strength, or using a competitive inhibitor.Highly specific purification of this compound.

Purity Assessment and Characterization of Isolated Compounds

Following purification, a rigorous assessment of the purity and structural integrity of the isolated this compound is imperative. This is typically accomplished using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of the isolated compound. acgpubs.orgresearchgate.net The sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or Diode Array Detector). The purity is assessed by the presence of a single, sharp peak at the characteristic retention time for this compound. The percentage purity can be calculated from the peak area relative to the total area of all peaks in the chromatogram. researchgate.net

For structural confirmation and characterization, spectroscopic methods are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the chemical structure of the molecule, including the number and types of protons and carbons, and their connectivity. acgpubs.orgnih.gov This data is compared with published spectral data for this compound to confirm its identity.

Mass Spectrometry (MS) : Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the isolated compound. nih.govacgpubs.org High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of this compound. nih.gov

The combination of these analytical methods ensures that the isolated this compound is of high purity and has the correct chemical structure, making it suitable for further scientific investigation.

A summary of the analytical techniques used for purity assessment and characterization is provided in the table below.

Analytical TechniqueInformation ObtainedTypical Findings for Stilbenoids
HPLC-UV/DAD Purity, retention time, and UV absorption spectrum.A single major peak at the expected retention time with a characteristic UV maximum. Purity often reported as >95%. acgpubs.orgbjonnh.net
¹H NMR Number and environment of protons in the molecule.Characteristic chemical shifts and coupling constants for the aromatic and olefinic protons of the stilbene backbone. acgpubs.orgnih.gov
¹³C NMR Number and type of carbon atoms in the molecule.Distinct signals for the carbon atoms of the phenyl rings and the ethylenic bridge. acgpubs.orgnih.gov
HRMS Exact molecular weight and elemental composition.A molecular ion peak corresponding to the precise mass of this compound. nih.gov

Structural Elucidation of Cuspidatin C

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools in organic chemistry for identifying unknown compounds and confirming the structures of synthesized ones. For Cuspidatin C, NMR and MS have been particularly instrumental in unraveling its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the signals produced by atomic nuclei (primarily 1H and 13C) in a magnetic field, chemists can determine the types of atoms present, their neighboring environments, and their connectivity. researchgate.net

One-Dimensional NMR (1H-NMR, 13C-NMR)

One-dimensional (1D) NMR experiments, such as 1H-NMR and 13C-NMR, are initial steps in structural elucidation. 1H-NMR spectra reveal the different types of protons in a molecule, their relative numbers, and their splitting patterns, which indicate the number of neighboring protons. hmdb.cayoutube.com Chemical shifts (δ) in 1H-NMR are influenced by the electronic environment of the protons. washington.edu

13C-NMR spectroscopy provides information about the carbon skeleton. Proton-decoupled 13C-NMR spectra typically show a single peak for each unique carbon environment. usp.brweebly.com The chemical shifts in 13C-NMR are spread over a wider range than in 1H-NMR, offering good dispersion for different carbon types (e.g., sp2, sp3, carbonyl carbons). usp.brlibretexts.org Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are often used in conjunction with 13C-NMR to determine the number of protons attached to each carbon (CH3, CH2, CH, or quaternary C). weebly.comtecmag.com

While specific 1D NMR data for this compound (sometimes referred to as compound 1) are available in scientific literature, a comprehensive table compiling all reported 1H and 13C chemical shifts and assignments is essential for full structural confirmation. Studies on related alkaloids from Antidesma cuspidatum often report 1H and 13C NMR data used in structural determination. researchgate.netresearchgate.net For instance, a proton singlet at δ 6.60 in the aromatic region of the 1H-NMR spectrum of compound 1 (Cuspidatin) is characteristic of a 1,3,4,6-tetrasubstituted phenyl group. researchgate.net The 13C-NMR spectrum shows signals corresponding to aromatic carbons, methoxyl groups, and methylene (B1212753) carbons, including one N-linked carbon. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This technique is complementary to NMR spectroscopy in structural elucidation. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition of the compound. nih.gov The molecular ion peak in the mass spectrum corresponds to the intact molecule, either protonated ([M+H]+) or deprotonated ([M-H]-), depending on the ionization mode. uab.edu For Cuspidatin (compound 1), HRMS data showing a molecular ion peak at m/z 330.2077 [M + H]+ was used to suggest the molecular formula C20H27NO3. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). uab.edupremierbiosoft.com The fragmentation pattern is characteristic of the compound's structure, as bonds break in predictable ways depending on their strength and the stability of the resulting ions. uab.eduuni-saarland.de Analyzing the mass-to-charge ratios of the fragment ions provides clues about the substructures present in the molecule and how they are connected. mdpi.com

Fragmentation analysis in MS/MS can provide crucial evidence for the proposed structure of this compound by revealing characteristic cleavage patterns. While specific MS/MS fragmentation data for this compound are not extensively detailed in the provided search results beyond the molecular ion, such analysis would typically involve identifying fragment ions corresponding to the loss of specific functional groups or parts of the carbon skeleton. This data, combined with NMR information, helps to confirm the proposed structure and differentiate it from potential isomers.

Table of Spectroscopic Data for this compound (Compound 1)

TechniqueData TypeKey FindingsCitation
HRMSMolecular Ionm/z 330.2077 [M + H]+ researchgate.netresearchgate.net
HRMSMolecular FormulaC20H27NO3 (suggested by HRMS data) researchgate.netresearchgate.net
1H-NMRChemical Shiftδ 6.60 (1H, s, aromatic) - Characteristic of 1,3,4,6-tetrasubstituted phenyl researchgate.net
13C-NMRChemical ShiftsSignals for 12 aromatic carbons, 2 methoxyl groups, 4 methylene groups, 2 NMe groups researchgate.net
13C-NMRSpecific ShiftδC 59.60 (C-α) - N-linked methylene carbon researchgate.net
HMBCCorrelationsConfirmed carbon assignments and connectivity researchgate.net

The comprehensive analysis of 1D and 2D NMR data, in conjunction with HRMS data, provides compelling evidence for the determined structure of this compound. The chemical shifts and coupling patterns from NMR establish the connectivity of atoms, while HRMS confirms the molecular formula. Further fragmentation analysis by MS/MS would offer additional support for the proposed structure by revealing characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used in structural elucidation to identify the functional groups present in a molecule mendelset.comlibretexts.orgnih.gov. It measures the vibrations of bonds within a molecule when exposed to infrared radiation mendelset.comlibretexts.org. Different functional groups absorb IR radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum mendelset.comlibretexts.orgnih.gov. For example, carbonyl groups (C=O) typically show a strong absorption around 1700 cm⁻¹, while hydroxyl groups (O-H) show a broad peak around 3300 cm⁻¹ mendelset.com. The pattern of absorption peaks in the "fingerprint region" (typically 400-1500 cm⁻¹) is unique to each molecule, aiding in identification nih.govchemrxiv.org.

While IR spectroscopy is a valuable tool for identifying functional groups, specific IR spectral data for this compound (PubChem CID 5459164, C37H46O10) were not found in the provided search results.

Computational Approaches for Structure Prediction and Confirmation

Computational approaches play an increasingly important role in structural elucidation, complementing experimental data nih.govchemrxiv.org. These methods can be used for predicting spectroscopic data (such as NMR shifts or IR spectra) based on a proposed structure, comparing predicted data to experimental data for structure confirmation univie.ac.at, or even predicting structures directly from spectroscopic data using machine learning techniques nih.govchemrxiv.org.

Computational tools can aid in processing and interpreting complex spectroscopic datasets, such as LC-MS/MS data in metabolomics studies, to help identify metabolites nih.gov. Machine learning models are being developed to leverage IR spectra for direct molecular structure prediction nih.govchemrxiv.org. These models are trained on large datasets of IR spectra and corresponding structures to predict the molecular structure, often represented as a SMILES string nih.govchemrxiv.org.

Despite the growing application of computational methods in structural elucidation, specific details or research findings on the use of computational approaches for the prediction or confirmation of the structure of this compound were not available in the provided search results.

Biological Activities and Mechanistic Investigations of Cuspidatin C Preclinical Focus

Anticancer Potential

The primary focus of preclinical studies on Cuspidatin C has been its potential to combat cancer. Researchers have explored its ability to kill cancer cells directly and to trigger the natural process of cell suicide in malignant cells.

In Vitro Cytotoxicity and Cell Growth Inhibition Studies

In vitro studies, which are conducted on cells grown in a laboratory setting, have been crucial in elucidating the direct effects of this compound on cancer cells. These studies have provided insights into its ability to halt the proliferation of cancer cells and have quantified its potency.

While specific studies on the effect of this compound on L1210 mouse leukemia cells and myeloma cells are not extensively documented in publicly available research, the broader class of stilbenoids, to which this compound belongs, has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a study on cinnamic aldehyde, a compound with some structural similarities to components of stilbenoids, demonstrated a cytotoxic effect on L1210 mouse leukemia cells. The study found that the compound could inhibit the growth of these cells by 50% at a concentration of 4.8 micrograms/ml. nih.gov This suggests that compounds with similar chemical features may possess anticancer properties.

The potency of a compound in inhibiting cancer cell growth is often quantified by its 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) value. This value represents the concentration of the compound required to inhibit the growth of a cell population by half.

Below is an interactive table showcasing IC50 values for different compounds against various cancer cell lines, illustrating the type of data generated in such studies.

Compound/ExtractCell LineIC50 Value
Cinnamic AldehydeL1210 Mouse Leukemia4.8 µg/mL
CA ExtractA549 Human Lung Cancer9.38 µg/mL
Crizotinib (B193316)NCI-H929 Myeloma0.53 µM
CrizotinibJJN3 Myeloma3.01 µM

Induction of Apoptosis

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, a regulated process of programmed cell death. Research has begun to explore whether this compound can trigger this process in cancer cells and the specific molecular pathways involved.

Apoptosis is executed by a family of proteases called caspases. The activation of a cascade of these enzymes leads to the dismantling of the cell. Key initiator caspases in the intrinsic apoptotic pathway include caspase-9, which then activates executioner caspases like caspase-3.

Investigations into a "CA extract" have shown that it can induce the up-regulation of both caspase-9 and caspase-3 in A549 lung cancer cells, suggesting the involvement of the caspase cascade in the apoptotic process. dovepress.com This activation of the caspase pathway is a crucial step in the execution of apoptosis. nih.gov The process typically begins with an apoptotic signal that leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3, leading to the breakdown of cellular components. nih.gov

The intrinsic pathway of apoptosis is often initiated by signals of cellular stress, leading to changes in the mitochondria. A critical event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. youtube.com Once in the cytoplasm, cytochrome c plays a pivotal role in the formation of the apoptosome, a protein complex that activates caspase-9. youtube.com

Studies have indicated that in response to cellular stress or damage, proteins that promote apoptosis can cause the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c. dovepress.com This release is a key step that triggers the activation of the caspase cascade. dovepress.com Research on a "CA extract" has provided evidence for the involvement of this mitochondrial pathway, showing that the extract induced apoptosis which was associated with the activation of the caspase cascade. dovepress.com

DNA Fragmentation Analysis

Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound on DNA fragmentation in preclinical studies. While DNA fragmentation assays, such as the DNA ladder assay, are standard methods to detect apoptosis induced by chemical compounds, no such data has been reported for this compound. nih.govnih.govnih.govmdpi.comnih.gov

Cell Cycle Modulation

Detailed studies investigating the impact of this compound on cell cycle progression in cancer cells are not available in the current body of scientific literature. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a compound. miltenyibiotec.comyoutube.com However, no published research has utilized this or similar methods to evaluate the effects of this compound on cell cycle modulation.

Inhibition of Tumor Progression and Metastasis in Preclinical Models

There is a lack of specific preclinical data from in vivo models examining the effects of this compound on inhibiting tumor progression and metastasis. Preclinical studies in this area typically involve animal models where tumor growth and the spread of cancer cells to distant organs are monitored following treatment. reactionbiology.comnih.govnih.govmdpi.com At present, no such studies have been published for this compound.

Compound Combinations and In Vitro Isobologram Analysis

The synergistic, additive, or antagonistic effects of this compound when combined with other therapeutic agents have not been documented in scientific literature. Isobologram analysis is a standard method to quantitatively assess the interaction between two or more drugs. nih.govresearchgate.netmdpi.comnih.gov There are currently no published isobologram analyses involving this compound.

Anti-inflammatory Properties

While direct studies on this compound are limited, research on a closely related compound, Caudatin, provides some insight into potential anti-inflammatory mechanisms.

Preclinical investigations on Caudatin have demonstrated its ability to modulate key signaling molecules integral to inflammatory processes. Specifically, Caudatin has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. youtube.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. youtube.comnih.govresearchgate.net The inhibitory action of Caudatin on NF-κB is a significant finding, suggesting a potential mechanism for its anti-inflammatory effects.

The direct inhibitory effects of this compound on specific enzymes related to inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), have not been explicitly detailed in published research. These enzymes are key mediators in the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory molecules. nih.govnih.gov While some natural compounds are known to inhibit these enzymes, specific data for this compound is not available. nih.govnih.gov

Cell-Based Anti-inflammatory Assays

Information regarding the evaluation of this compound in cell-based anti-inflammatory assays is not available in the public domain. There are no specific studies detailing its effects on pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), or cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β) in relevant cell models (e.g., lipopolysaccharide-stimulated RAW 264.7 macrophages).

Other Reported Biological Activities (e.g., PTP1B inhibition, if directly attributable to flavonoid this compound)

There is no scientific literature available that reports on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) or other specific enzymes by this compound.

Elucidation of Molecular Mechanisms of Action

Detailed studies elucidating the molecular mechanisms of action for this compound are not currently available.

Specific molecular targets of this compound have not been identified or validated in published research.

There is no available data from studies analyzing the effect of this compound on downstream signaling pathways.

While this compound has been included in high-throughput screening efforts, the available data pertains to its potential as an antineoplastic agent and does not identify specific biological targets related to inflammatory or metabolic pathways google.comgoogle.com.

Synthetic Modifications and Derivatization Studies of Cuspidatin C

Semi-Synthesis and Preparation of Analogues

The semi-synthesis of Cuspidatin C analogues involves chemically modifying the isolated natural product. While specific literature on the semi-synthesis of this compound is limited, general strategies applied to similar stilbenoids and natural products can be inferred. These approaches aim to create a library of related compounds to investigate how structural changes affect biological activity.

Key strategies for creating analogues from a parent compound like this compound include:

Glycosylation/Deglycosylation: Modifying the existing glucose unit or attaching additional sugar moieties at other hydroxyl positions can significantly alter the solubility and bioavailability of the compound. Enzymatic methods using glycosyltransferases or chemical methods can be employed. mdpi.comnih.gov

Acylation/Alkylation: The phenolic hydroxyl groups are common targets for esterification (acylation) or etherification (alkylation). These modifications change the lipophilicity of the molecule, which can influence its ability to cross cell membranes.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) onto the aromatic rings can modulate the electronic properties and metabolic stability of the compound.

The synthesis of stilbene (B7821643) C-glucosides, a class to which this compound belongs, has been explored using methods like C-glycosylation reactions promoted by catalysts such as BF₃•OEt₂. sioc-journal.cn Such synthetic routes are crucial for producing analogues where the core structure itself is modified, a process that may not be achievable through simple semi-synthesis from the natural product. sioc-journal.cn

Derivatization for Analytical Enhancement and Structural Characterization

Chemical derivatization is a critical tool in analytical chemistry to modify an analyte's structure to make it more suitable for a specific analytical method. slideshare.netmdpi-res.com For this compound, which is a polar, non-volatile compound, derivatization is often necessary to improve its chromatographic behavior and detection sensitivity. nih.gov

Gas chromatography requires analytes to be volatile and thermally stable. nih.gov Polar compounds like this compound, with multiple hydroxyl (-OH) groups, are non-volatile and tend to adsorb onto the chromatographic column, leading to poor peak shape and low sensitivity. researchgate.net Silylation is the most common derivatization technique to overcome this limitation. researchgate.netnih.gov

The process involves replacing the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netyoutube.com This reaction significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability. nih.gov

Reaction: Analyte-(OH)n + n(Silylating Agent) → Analyte-(O-TMS)n + n(Byproduct)

Common silylating agents and their characteristics are listed in the table below.

Silylating AgentAbbreviationKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, volatile byproducts.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAReported to be the most volatile of the common reagents, leading to cleaner chromatograms. youtube.com
TrimethylchlorosilaneTMCSOften used as a catalyst in combination with other silylating agents like BSTFA to increase reactivity.
HexamethyldisilazaneHMDSA less reactive agent, often requiring a catalyst and higher temperatures.

For a molecule like this compound, all phenolic and alcoholic hydroxyl groups would be targeted by the silylating reagent, resulting in a per-silylated derivative that can be readily analyzed by GC-MS. nih.gov Care must be taken to ensure anhydrous conditions, as silylating reagents are sensitive to moisture. researchgate.netomicsonline.org

In liquid chromatography-mass spectrometry (LC-MS), the efficiency of ionization is crucial for sensitivity. This compound, with its acidic phenolic hydroxyl groups, tends to ionize poorly in the positive ion mode, which is often preferred for sensitivity and fragmentation predictability. Charge-reversal derivatization is a strategy to enhance detection by introducing a permanent positive charge into the molecule. longdom.org

This technique modifies a neutral or negatively charged functional group to carry a fixed positive charge, typically from a quaternary ammonium (B1175870) or phosphonium (B103445) moiety. researchgate.netresearchgate.net For this compound, the phenolic hydroxyls can be targeted with a derivatizing reagent that contains a reactive group (e.g., a halide) and a pre-charged cationic center.

Example Reagent:

Dimethylaminophenacyl Bromide (DmPABr): This reagent reacts with carboxylic acids and can be adapted for phenols. It reverses the polarity from negative to positive, enhancing detection in positive ion mode. longdom.org

Girard's Reagents (T and P): These are commonly used for carbonyl compounds but illustrate the principle of adding a quaternary ammonium group to enhance ionization.

This derivatization improves ionization efficiency, leading to a significant increase in signal intensity (often by several orders of magnitude) and more predictable fragmentation patterns in tandem MS (MS/MS) experiments. longdom.orgnih.gov

While this compound possesses a stilbene chromophore that absorbs UV light, its detection limits in HPLC with UV-Vis detection can be improved by derivatization. This is particularly useful when analyzing trace amounts in complex biological matrices. nih.govresearchgate.net Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). slideshare.netbohrium.com

The goal is to attach a tag to the molecule that has a much higher molar absorptivity (for UV-Vis detection) or is fluorescent (for fluorescence detection), which is inherently more sensitive. bohrium.com The hydroxyl groups of this compound are the primary targets for such derivatization reactions.

Detection ModeReagent ClassExample ReagentTarget Functional Group
UV-VisAcylating AgentsBenzoyl ChlorideHydroxyl (-OH)
UV-Vis-p-Nitrobenzoyl ChlorideHydroxyl (-OH)
FluorescenceDansylating AgentsDansyl ChloridePhenolic Hydroxyl (-OH)
FluorescenceFluorenyl-based9-fluorenylmethyl chloroformate (FMOC-Cl)Phenolic Hydroxyl (-OH)

Pre-column derivatization is more common and offers flexibility, but any excess reagent must be separated from the derivatized analyte during chromatography. slideshare.net Post-column derivatization avoids this issue but requires specialized hardware to mix the reagent with the column eluent before it reaches the detector. slideshare.net

Rational Design of Novel this compound Derivatives

Rational design moves beyond random modifications and uses an understanding of the compound's biological target and structure-activity relationship (SAR) to design new analogues with enhanced potency, selectivity, or pharmacokinetic properties. nih.govnih.gov SAR studies aim to identify which parts of a molecule (pharmacophores) are essential for its activity and which parts can be modified. nih.govnih.gov

For this compound, a rational design approach would involve these steps:

Identify the Pharmacophore: Determine the key structural features responsible for its biological effects. This could be the stilbene backbone, the specific pattern of hydroxylation, or the C-glucosyl moiety.

Computational Modeling: Use molecular docking to simulate how this compound binds to its biological target. This can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding.

SAR-Guided Synthesis: Synthesize a focused library of derivatives where specific parts of the molecule are systematically altered to probe their importance. mdpi.com

The table below outlines a hypothetical SAR study for this compound.

Molecular RegionProposed ModificationHypothesis Being Tested
A-Ring HydroxylsMethylation (to form methoxy (B1213986) groups) or removal.Are these hydroxyls essential hydrogen bond donors for target binding?
B-Ring HydroxylChange position (ortho, meta, para); replace with other groups (e.g., amino, methoxy).How does the position and nature of the B-ring substituent affect binding affinity?
Glucose MoietyReplace with other sugars (e.g., rhamnose, xylose); replace with an alkyl chain.Is the glucose unit required for activity, or does it primarily influence solubility?
Ethylene BridgeHydrogenate to form a flexible bibenzyl; constrain in a ring system.Is the rigid, planar conformation of the stilbene essential for activity?

By synthesizing and testing these rationally designed analogues, researchers can build a comprehensive understanding of the SAR for this compound, paving the way for the development of more effective and specific therapeutic agents. nih.govresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Cuspidatin C

Theoretical Frameworks and Methodologies for SAR/QSAR

SAR and QSAR are fundamental concepts in medicinal chemistry and drug discovery aimed at establishing relationships between the structural features of molecules and their biological activities. SAR qualitatively describes how changes in chemical structure affect biological activity. QSAR, a more quantitative approach, seeks to develop mathematical models that correlate a molecule's physicochemical properties and structural descriptors with a quantitative measure of its biological activity. sioc-journal.cnmdpi.comgithub.iovolkamerlab.orgnih.govmdpi.com The underlying principle is that similar structures tend to exhibit similar activities. github.iovolkamerlab.org

The methodologies for SAR/QSAR involve several steps, typically including the selection of a set of compounds with known structures and measured biological activities, calculation of molecular descriptors representing various structural and physicochemical properties, and the application of statistical or machine learning methods to build a predictive model. mdpi.commdpi.comfrontiersin.orgmedipol.edu.tr These models can then be used to predict the activity of new, untested compounds or to guide the design of novel molecules with improved properties. sioc-journal.cngithub.iovolkamerlab.org

Various types of descriptors are used in QSAR, including 1D (e.g., molecular weight, log P), 2D (e.g., connectivity indices, presence of substructures), and 3D descriptors (e.g., molecular shape, electrostatic potential). sioc-journal.cnmedipol.edu.tr The choice of descriptors and statistical methods depends on the specific dataset and the biological endpoint being studied. mdpi.com

Identification of Key Structural Features Correlating with Bioactivity

Identifying the specific parts of a molecule responsible for its interaction with a biological target is a central goal of SAR/QSAR. This involves analyzing the relationship between variations in chemical structure within a series of compounds and the observed changes in their biological activity. sioc-journal.cnvolkamerlab.orgresearchgate.netpsu.edu For Cuspidatin C, which exhibits PTP1B inhibitory activity, SAR studies would aim to pinpoint the functional groups or structural motifs essential for this inhibition. medchemexpress.com

By synthesizing or analyzing a series of this compound derivatives with specific structural modifications, researchers can determine which changes enhance, reduce, or abolish the biological activity. This provides insights into the 'active' parts of the molecule and how they interact with the target protein, PTP1B. sioc-journal.cn

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based approach used to identify the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are necessary for a molecule to bind to a specific biological target and elicit a biological response. chemsrc.comr-project.orgnih.govrna-society.orgresearchgate.netreadthedocs.io In the context of this compound and its PTP1B inhibition, pharmacophore modeling would involve analyzing the 3D structures of this compound and potentially other known PTP1B inhibitors to identify common pharmacophoric features. medchemexpress.com

Ligand-Based and Structure-Based Design Principles

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. medchemexpress.comresearchgate.netreadthedocs.ionih.gov

Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of existing active molecules (ligands) to derive principles for designing new compounds with similar activity. medchemexpress.comnih.gov Techniques like QSAR and pharmacophore modeling are central to LBDD. medchemexpress.comreadthedocs.ionih.gov Studying this compound's PTP1B inhibitory activity using LBDD would involve analyzing its structure and properties, along with those of other known PTP1B inhibitors, to identify common features and build predictive models.

Structure-based drug design (SBDD), on the other hand, utilizes the 3D structural information of the biological target protein (obtained through techniques like X-ray crystallography or NMR spectroscopy) to design molecules that can bind effectively to its active or allosteric sites. medchemexpress.comreadthedocs.ionih.gov If the 3D structure of PTP1B is available, SBDD techniques can be applied to understand how this compound interacts with the enzyme at the molecular level.

Often, a combination of both LBDD and SBDD approaches is used to leverage all available information and improve the efficiency of the drug discovery process.

Computational Chemistry Approaches in SAR/QSAR

Computational chemistry plays a vital role in modern SAR/QSAR studies by providing tools and techniques to model molecular structures, calculate descriptors, simulate molecular interactions, and build predictive models. mdpi.comfrontiersin.org These in silico methods complement experimental studies and can significantly accelerate the identification and optimization of bioactive compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (like this compound) when bound to a protein target (like PTP1B) and to estimate the binding affinity. researchgate.net Docking algorithms explore various possible binding poses of the ligand within the protein's binding site and score them based on how well they fit and interact with the surrounding amino acid residues. This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction by simulating the movement of atoms and molecules over time. MD simulations can capture the flexibility of both the ligand and the protein, providing a more realistic representation of the binding process and the stability of the resulting complex. Integrating molecular docking with MD simulations can refine docking poses, calculate more accurate binding free energies, and provide information about the ligand binding mechanism. These techniques would be invaluable in understanding how this compound interacts with PTP1B at an atomic level.

In Silico Prediction of Biological Activity

In silico methods are widely used to predict various biological activities and properties of chemical compounds based on their structures. frontiersin.orgnih.gov This includes predicting binding affinity to targets, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and toxicity. frontiersin.org

QSAR models, built using computational approaches, are a primary tool for in silico prediction of biological activity. volkamerlab.orgfrontiersin.orgnih.gov By developing a QSAR model based on a set of compounds with known PTP1B inhibitory activity, the model can then be used to predict the inhibitory potency of new this compound derivatives or other related compounds before they are synthesized and experimentally tested. frontiersin.orgnih.gov This allows for efficient prioritization of compounds and reduces the need for extensive experimental screening. volkamerlab.org Ligand-based virtual screening using pharmacophore models is another in silico method for identifying potentially active compounds from large databases. chemsrc.comr-project.orgrna-society.org

Correlation of Structural Modifications with Observed Biological Effects

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are fundamental approaches in medicinal chemistry used to understand how variations in chemical structure influence the biological activity of a compound. SAR involves identifying the key functional groups and structural features essential for activity through systematic modifications, while QSAR aims to establish mathematical models correlating biological activity with physicochemical properties or structural descriptors. These methods are invaluable for rational drug design and the prediction of the biological effects of novel compounds.

It is important to note that other compounds with similar names, such as Cuspidatin and Cuspidatinol isolated from Antidesma cuspidatum, have shown cytotoxic activity. However, these are distinct chemical entities with different molecular formulas and structures compared to this compound (Taxinine J). Therefore, SAR information derived from studies on Cuspidatin and Cuspidatinol from Antidesma cuspidatum cannot be directly applied to predict or explain the biological effects of structural modifications on this compound (Taxinine J).

Future Directions and Research Perspectives for Cuspidatin C

Advanced Preclinical Research Models

To better translate in vitro findings to in vivo outcomes, advanced preclinical research models are crucial for studying the effects of Cuspidatin C. These models offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures.

Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids)

Three-dimensional (3D) cell culture models, such as spheroids, are gaining prominence as they more accurately mimic the in vivo cellular environment, including cell-cell interactions, nutrient gradients, and diffusion kinetics, compared to conventional 2D cultures. thermofisher.comoatext.com Spheroids can replicate key aspects of solid tissues, including tumors, such as hypoxia, necrosis, and cell adhesion. thermofisher.com Utilizing 3D spheroid models in this compound research can provide more insightful data on its efficacy and mechanisms in a context that better reflects complex biological systems. Studies have shown that 3D models can reveal different cellular responses and drug sensitivities compared to 2D cultures, highlighting the importance of this transition for more accurate preclinical assessments. oatext.commdpi.com

Organ-on-a-Chip Technologies

Organ-on-a-Chip (OOC) technology represents a significant advancement in preclinical modeling. These microfluidic devices integrate cell culture with microfluidics to simulate the structural and functional properties of entire organs or organ systems. nih.govwikipedia.org OOCs can replicate the mechanical forces and biochemical environment experienced by cells in vivo, offering a more sophisticated platform for studying compound effects. emulatebio.commdpi.com Applying organ-on-a-chip technology to this compound research could provide detailed insights into its absorption, distribution, metabolism, and excretion (ADME) profile in a multi-organ context, as well as its effects on specific organ systems, bridging the gap between in vitro and in vivo studies. nih.gov

Proteomics and Metabolomics Profiling to Understand Cellular Responses

Integrated proteomics and metabolomics analyses are powerful tools for comprehensively understanding the cellular responses to bioactive compounds like this compound. creative-proteomics.comrevespcardiol.org Proteomics involves the large-scale study of proteins, while metabolomics focuses on the complete set of metabolites within a biological system. creative-proteomics.com By analyzing changes in protein and metabolite profiles after exposure to this compound, researchers can gain insights into the affected biological pathways, identify potential protein targets, and understand the metabolic fate of the compound. creative-proteomics.comfrontiersin.org This multi-omics approach can reveal the complex molecular mechanisms underlying this compound's activities and help identify potential biomarkers of response or resistance. creative-proteomics.commdpi.com

Further Elucidation of Flavonoid this compound Biosynthetic Pathway

Understanding the complete biosynthetic pathway of this compound, a flavonoid, is essential for sustainable production and potential genetic engineering efforts. While research exists on the biosynthesis of various natural products, including other flavonoids and related compounds like alkaloids and tannins, the specific pathway for this compound needs further detailed elucidation. dtu.dkresearchgate.netnih.govnih.govbiorxiv.org Identifying the enzymes and genes involved in each step of its synthesis in the plant source (e.g., Polygonum cuspidatum) could pave the way for engineered biosynthesis in microorganisms or other plant systems, offering a more controlled and potentially scalable production method. dtu.dk Computational metabolomics workflows can be valuable in mapping biosynthetic pathways and identifying novel compounds in plants, which could be applied to this compound. nih.govresearchgate.netresearchgate.net

Novel Synthetic Strategies for this compound and Its Analogues

Developing efficient and scalable synthetic strategies for this compound and its analogues is crucial for research and potential therapeutic applications. Chemical synthesis allows for the production of larger quantities of the compound and the creation of modified structures with potentially improved properties, such as enhanced efficacy, bioavailability, or reduced toxicity. Research into the synthesis of natural product analogues, such as C-glycoside analogues, demonstrates the potential for developing novel synthetic routes. nih.gov Future work in this area could focus on designing stereoselective and environmentally friendly synthetic methods to produce this compound and a library of its analogues for structure-activity relationship studies.

Q & A

Q. How should researchers disclose conflicting data on this compound’s toxicity in publications?

  • Methodological Answer : Transparent reporting via the ARRIVE guidelines:
  • Detail all experimental parameters (e.g., solvent purity, animal strain).
  • Publish negative results in supplementary materials.
  • Use funnel plots or Egger’s test to assess publication bias in meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.